molecular formula C18H18FNO4 B2579367 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate CAS No. 1002267-61-9

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Cat. No.: B2579367
CAS No.: 1002267-61-9
M. Wt: 331.343
InChI Key: CRALBCDNEWFYJG-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is an organic compound characterized by the presence of a fluorobenzyl group, an amino group, an oxoethyl group, and a methoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate typically involves a multi-step process:

    Formation of the Fluorobenzylamine Intermediate: This step involves the reaction of 4-fluorobenzyl chloride with ammonia or an amine to form 4-fluorobenzylamine.

    Acylation Reaction: The 4-fluorobenzylamine is then reacted with an acylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.

    Esterification: The final step involves the esterification of the intermediate with 3-methoxyphenyl acetic acid in the presence of a catalyst like sulfuric acid or a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for precise control of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyethyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism by which 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, while the oxoethyl and methoxyphenyl groups may contribute to the compound’s overall bioactivity by facilitating interactions with biological membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
  • 2-[(4-Bromobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
  • 2-[(4-Methylbenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate

Uniqueness

Compared to its analogs, 2-[(4-Fluorobenzyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for further research.

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(3-methoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4/c1-23-16-4-2-3-14(9-16)10-18(22)24-12-17(21)20-11-13-5-7-15(19)8-6-13/h2-9H,10-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRALBCDNEWFYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)OCC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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